Ethyl 2-((4-aminophenyl)thio)propanoate
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Overview
Description
Ethyl 2-((4-aminophenyl)thio)propanoate is an organic compound with the molecular formula C11H15NO2S. It is an ester derivative of propanoic acid, where the ethyl group is attached to the carboxylate oxygen, and the 4-aminophenylthio group is attached to the alpha carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-((4-aminophenyl)thio)propanoate can be synthesized through several methods. One common approach involves the reaction of 4-aminothiophenol with ethyl 2-bromopropanoate under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of the ethyl 2-bromopropanoate, resulting in the formation of the desired ester .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-aminophenyl)thio)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Ethyl 2-((4-aminophenyl)thio)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-((4-aminophenyl)thio)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modulate biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-aminophenyl)propanoate: Similar structure but lacks the thio group.
Ethyl 2-(4-nitrophenyl)propanoate: Contains a nitro group instead of an amino group.
Ethyl 2-(4-methoxyphenyl)propanoate: Contains a methoxy group instead of an amino group.
Uniqueness
Ethyl 2-((4-aminophenyl)thio)propanoate is unique due to the presence of both an amino group and a thioether linkage, which can impart distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
ethyl 2-(4-aminophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C11H15NO2S/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8H,3,12H2,1-2H3 |
InChI Key |
IGOJEKKVBZCBIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)SC1=CC=C(C=C1)N |
Origin of Product |
United States |
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